

Theoretical Exploration of 1-(4-Bromophenyl)-4-methylpiperazine: A Computational Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-4-methylpiperazine

Cat. No.: B177953

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Disclaimer: As of late 2025, specific theoretical and computational chemistry studies exclusively focused on **1-(4-Bromophenyl)-4-methylpiperazine** are not available in the published scientific literature. This technical guide has been constructed based on established computational protocols and published theoretical studies of structurally similar arylpiperazine derivatives. The quantitative data presented herein is representative and intended to illustrate the expected outcomes of such analyses. This document serves as a roadmap for researchers and scientists to conduct and interpret theoretical investigations on this compound.

Arylpiperazines are a significant class of compounds in medicinal chemistry, frequently interacting with adrenergic and serotonergic receptors.^[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their electronic structure, reactivity, and potential biological interactions, thereby guiding drug discovery and development efforts.^{[2][3]}

Data Presentation: Predicted Molecular Properties

Quantum chemical calculations can predict a variety of molecular properties that are essential for understanding the behavior of **1-(4-Bromophenyl)-4-methylpiperazine**. The following tables present exemplary data that would be obtained from such studies, based on typical results for analogous compounds.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

Geometry optimization provides the most stable three-dimensional conformation of the molecule. Calculations are typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[4]

Parameter	Bond/Angle	Predicted Value
Bond Lengths	C-Br	1.91 Å
C-N (Aromatic)	1.40 Å	
C-N (Piperazine)	1.46 Å	
N-CH ₃	1.45 Å	
Bond Angles	C-C-Br	119.8°
C-N-C (Piperazine)	111.5°	
C-C-N (Aromatic)	121.0°	
Dihedral Angle	C-C-N-C	135.0°

Table 2: Frontier Molecular Orbital (FMO) Analysis (Exemplary Data)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[5]

Parameter	Energy (eV)
E(HOMO)	-5.85
E(LUMO)	-0.95
Energy Gap (ΔE)	4.90

Table 3: Global Reactivity Descriptors (Exemplary Data)

These descriptors, derived from HOMO and LUMO energies, provide insight into the molecule's reactivity profile.

Descriptor	Formula	Predicted Value (eV)
Ionization Potential (I)	-E(HOMO)	5.85
Electron Affinity (A)	-E(LUMO)	0.95
Electronegativity (χ)	(I+A)/2	3.40
Chemical Hardness (η)	(I-A)/2	2.45
Chemical Softness (S)	1/(2η)	0.20
Electrophilicity Index (ω)	χ ² /(2η)	2.36

Table 4: Mulliken Atomic Charges (Exemplary Data)

Mulliken population analysis distributes the total molecular charge among its constituent atoms, highlighting electrostatic interactions.[6]

Atom	Atomic Charge (e)
Br	-0.06
N1 (Aromatic-linked)	-0.25
N4 (Methyl-linked)	-0.28
C (Aromatic, Br-linked)	0.08
C (Aromatic, N-linked)	0.15
C (Methyl)	-0.18

Experimental Protocols: A Computational Approach

The theoretical data presented above would be generated through a standardized computational chemistry workflow. Density Functional Theory (DFT) is the most common

method for such investigations due to its balance of accuracy and computational cost.[\[7\]](#)

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

- Initial Structure Creation: The 3D structure of **1-(4-Bromophenyl)-4-methylpiperazine** is drawn using molecular modeling software (e.g., GaussView, Avogadro).
- Computational Method Selection: All calculations are performed using a quantum chemistry software package like Gaussian 09 or 16.[\[8\]](#) The DFT method is employed, typically with the B3LYP hybrid functional and the 6-311++G(d,p) basis set to ensure high accuracy.[\[9\]](#)
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
- Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides theoretical infrared (IR) and Raman spectra.

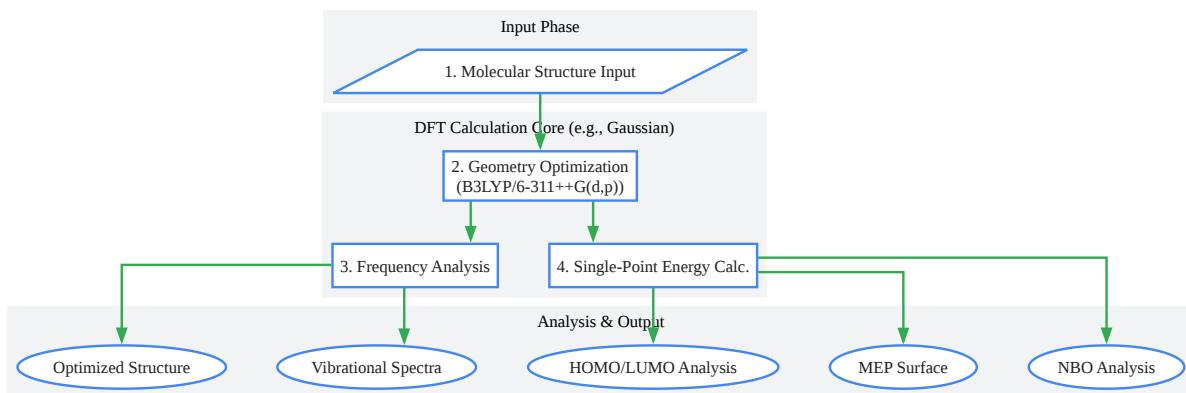
Protocol 2: Electronic Properties and Reactivity Analysis

- Molecular Orbital Calculation: Using the optimized geometry from Protocol 1, a single-point energy calculation is performed. This provides detailed information about the molecular orbitals, including the HOMO and LUMO energies.
- Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule.[\[4\]](#)
- Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface.[\[10\]](#) This visualizes the charge distribution, identifying regions prone to electrophilic and nucleophilic attack. Red-colored regions (negative potential) indicate nucleophilic centers, while blue-colored regions (positive potential) indicate electrophilic centers.

- Calculation of Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies using the formulas provided in Table 3.

Mandatory Visualization

Computational Workflow Diagram

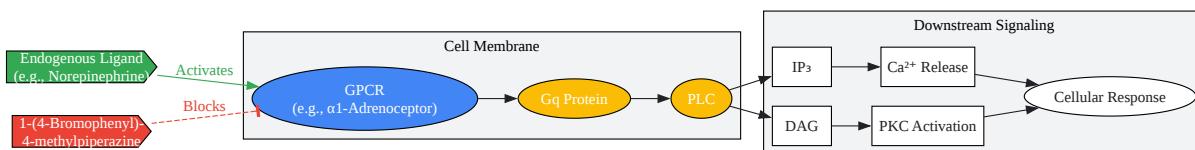


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Caption: A typical workflow for DFT-based theoretical analysis of a small molecule.

Hypothetical Signaling Pathway Involvement

Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and adrenergic (α) receptors. The compound could act as an antagonist, blocking the downstream signaling cascade.



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Caption: Hypothetical antagonistic action at a Gq-coupled adrenergic receptor.

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